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Core Science & Biosynthesis

Foundational

Technical Inquiry: CAS Number and Data for 2-hydroxy-N,N,2-trimethylbut-3-ynamide

Subject: In-depth Technical Guide on 2-hydroxy-N,N,2-trimethylbut-3-ynamide Status: Information Not Available Dear Researchers, Scientists, and Drug Development Professionals, An exhaustive search for a Chemical Abstract...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: In-depth Technical Guide on 2-hydroxy-N,N,2-trimethylbut-3-ynamide

Status: Information Not Available

Dear Researchers, Scientists, and Drug Development Professionals,

An exhaustive search for a Chemical Abstracts Service (CAS) number and associated scientific literature for the compound "2-hydroxy-N,N,2-trimethylbut-3-ynamide" has been conducted. The search across multiple chemical databases and scientific literature repositories did not yield a registered CAS number or any published data for this specific molecule.

The absence of a CAS number and published research indicates that this compound is likely a novel chemical entity that has not been synthesized, characterized, or documented in the open scientific literature. As such, the core requirements for generating an in-depth technical guide—including validated synthesis protocols, physicochemical properties, safety data, and applications—cannot be met.

The creation of a technical guide with the requested level of scientific integrity, which must be grounded in authoritative and verifiable sources, is contingent upon the existence of this foundational data.

Information on Structurally Related Compound Classes:

While data on the specific requested molecule is unavailable, we can provide some general context on related chemical classes that may be of interest for future research.

Ynamides: Ynamides are a class of organic compounds characterized by a nitrogen atom attached to a carbon-carbon triple bond (an alkyne). The nitrogen atom is typically substituted with an electron-withdrawing group, which imparts a unique balance of stability and reactivity. This functional group is a versatile building block in organic synthesis, enabling the construction of complex nitrogen-containing heterocycles and other valuable motifs for drug discovery.[1][2][3] The synthesis of ynamides often involves copper-catalyzed cross-coupling reactions.[1] They can participate in various transformations, including cycloadditions, to form diverse molecular scaffolds.[2][3]

Tertiary Alcohols: The "2-hydroxy-2-methyl" moiety in the requested compound's name indicates a tertiary alcohol. The inclusion of tertiary alcohols in drug candidates can be a strategic design element. This functional group can influence a molecule's physicochemical properties, such as decreasing lipophilicity and increasing solubility. Importantly, tertiary alcohols are generally less susceptible to oxidative metabolism compared to primary or secondary alcohols, which can improve a compound's metabolic stability and pharmacokinetic profile.[4]

Conclusion:

Without a CAS number and the associated body of peer-reviewed research for "2-hydroxy-N,N,2-trimethylbut-3-ynamide," it is not possible to provide the requested in-depth technical guide. The generation of such a document would require the actual synthesis and characterization of the compound, followed by publication of the findings in the scientific domain.

We trust this clarifies the current status of information regarding this specific chemical entity. Should this compound be synthesized and documented in the future, a comprehensive technical guide could then be developed.

Sources

Exploratory

Molecular weight and formula of 2-hydroxy-N,N,2-trimethylbut-3-ynamide

An In-Depth Technical Guide to 2-hydroxy-N,N,2-trimethylbut-3-ynamide Authored by: Dr. Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive analysis of the novel chemical entity, 2-...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-hydroxy-N,N,2-trimethylbut-3-ynamide

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the novel chemical entity, 2-hydroxy-N,N,2-trimethylbut-3-ynamide. As a molecule featuring a unique combination of a tertiary alcohol, a tertiary amide, and a terminal alkyne, it presents intriguing possibilities for applications in medicinal chemistry, materials science, and synthetic organic chemistry. This document delineates its fundamental molecular and physical properties, proposes a logical synthetic pathway, and discusses its potential reactivity and applications based on established chemical principles. The information herein is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the chemical space and utility of this compound.

Introduction and Molecular Overview

2-hydroxy-N,N,2-trimethylbut-3-ynamide is a multifaceted organic compound that, to date, is not extensively documented in scientific literature, marking it as a novel target for synthesis and characterization. Its structure is characterized by a four-carbon backbone containing a terminal alkyne (a but-3-yne moiety). The carbonyl carbon of the amide is designated as position 1. Position 2 is a quaternary carbon, substituted with both a hydroxyl group and a methyl group, creating a tertiary alcohol. The amide nitrogen is substituted with two methyl groups, resulting in a tertiary amide. This unique arrangement of functional groups suggests a rich and varied chemical reactivity, making it a compound of significant interest.

The presence of the terminal alkyne offers a reactive handle for a variety of coupling reactions, such as the Sonogashira, Glaser, and click reactions (e.g., copper-catalyzed azide-alkyne cycloaddition). The tertiary alcohol and tertiary amide functionalities are expected to influence the molecule's solubility, polarity, and pharmacokinetic properties, should it be investigated for biological applications.

Molecular Structure

The chemical structure of 2-hydroxy-N,N,2-trimethylbut-3-ynamide is depicted below.

Caption: Chemical structure of 2-hydroxy-N,N,2-trimethylbut-3-ynamide.

Physicochemical Properties

The molecular formula of 2-hydroxy-N,N,2-trimethylbut-3-ynamide is C₇H₁₁NO₂ . Based on this, the following physicochemical properties have been calculated:

PropertyValueSource/Method
Molecular Weight 141.17 g/mol Calculation
Monoisotopic Mass 141.07898 DaCalculation
IUPAC Name 2-hydroxy-N,N,2-trimethylbut-3-ynamide-
CAS Number Not available-

Properties such as boiling point, melting point, and solubility would need to be determined empirically following synthesis and purification.

Proposed Synthesis Pathway

A plausible and efficient synthesis of 2-hydroxy-N,N,2-trimethylbut-3-ynamide can be envisioned starting from the commercially available reagent, 2-methyl-3-butyn-2-ol. This starting material already contains the terminal alkyne and the tertiary alcohol at the desired position. The synthetic strategy would then focus on the conversion of the hydroxyl group to the N,N-dimethylamide functionality. A logical multi-step synthesis is proposed below.

Synthesis Workflow

Synthesis_Workflow start 2-Methyl-3-butyn-2-ol step1 Oxidation to Ketone start->step1 e.g., PCC, CH2Cl2 intermediate1 3-Hydroxy-3-methyl-2-butanone step1->intermediate1 step2 Oxidative Cleavage intermediate1->step2 e.g., NaIO4 intermediate2 2-Hydroxy-2-methylpropanoic acid step2->intermediate2 step3 Amide Coupling intermediate2->step3 Dimethylamine, Coupling Agent (e.g., HATU) product 2-hydroxy-N,N,2-trimethylbut-3-ynamide step3->product

Caption: Proposed synthetic workflow for 2-hydroxy-N,N,2-trimethylbut-3-ynamide.

Detailed Experimental Protocol (Hypothetical)

Step 1: Oxidation of 2-Methyl-3-butyn-2-ol to 3-Hydroxy-3-methyl-2-butanone

  • To a stirred solution of 2-methyl-3-butyn-2-ol (1.0 eq) in dichloromethane (DCM) at room temperature, add pyridinium chlorochromate (PCC) (1.5 eq) in one portion.

  • Stir the reaction mixture vigorously for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

  • Concentrate the filtrate under reduced pressure to yield the crude 3-hydroxy-3-methyl-2-butanone, which can be used in the next step without further purification.

Rationale: The use of a mild oxidizing agent like PCC is intended to selectively oxidize the secondary alcohol that would be in equilibrium with the hemiacetal formed from the hydration of the alkyne, to the corresponding ketone without affecting the terminal alkyne.

Step 2: Oxidative Cleavage to 2-Hydroxy-2-methylpropanoic acid

  • Dissolve the crude 3-hydroxy-3-methyl-2-butanone in a mixture of tetrahydrofuran (THF) and water (3:1).

  • Add sodium periodate (NaIO₄) (2.2 eq) to the solution and stir at room temperature for 12-16 hours.

  • Monitor the reaction by TLC. Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford 2-hydroxy-2-methylpropanoic acid.

Rationale: Oxidative cleavage of the α-hydroxy ketone will yield the desired carboxylic acid. Sodium periodate is a selective and effective reagent for this transformation.

Step 3: Amide Coupling to form 2-hydroxy-N,N,2-trimethylbut-3-ynamide

  • Dissolve 2-hydroxy-2-methylpropanoic acid (1.0 eq) in N,N-dimethylformamide (DMF).

  • Add 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (3.0 eq) to the solution and stir for 10 minutes at 0 °C.

  • Add a solution of dimethylamine (2.0 M in THF) (1.5 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 8-12 hours.

  • Monitor the reaction by TLC. Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with saturated aqueous lithium chloride solution, then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the final product, 2-hydroxy-N,N,2-trimethylbut-3-ynamide.

Rationale: HATU is a highly efficient coupling agent for the formation of amide bonds, particularly for sterically hindered substrates. DIPEA is used as a non-nucleophilic base to facilitate the reaction.

Potential Applications and Reactivity

The unique combination of functional groups in 2-hydroxy-N,N,2-trimethylbut-3-ynamide opens up a wide range of potential applications.

  • Medicinal Chemistry: The core scaffold can be elaborated using the terminal alkyne as a handle for introducing diversity via click chemistry or Sonogashira coupling. The hydroxyl and amide groups can participate in hydrogen bonding with biological targets.

  • Materials Science: The terminal alkyne allows for the polymerization of this molecule or its incorporation into larger polymer backbones, potentially leading to novel materials with interesting properties.

  • Synthetic Intermediates: This compound can serve as a valuable building block in the synthesis of more complex molecules. The tertiary alcohol can be used as a chiral center if resolved, and the alkyne can undergo a variety of transformations.

Safety and Handling

As a novel compound, the toxicological properties of 2-hydroxy-N,N,2-trimethylbut-3-ynamide have not been determined. It should be handled with care in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, should be worn at all times. Based on the functional groups present, it is not expected to be acutely toxic, but all new compounds should be treated as potentially hazardous. For related alkynes, flammability can be a concern[1].

Conclusion

2-hydroxy-N,N,2-trimethylbut-3-ynamide represents a novel and synthetically accessible molecule with significant potential for a broad range of scientific applications. This guide provides the foundational information on its structure, properties, and a plausible synthetic route to encourage further investigation into its chemistry and utility. The empirical validation of the proposed synthesis and the characterization of its physical and chemical properties will be the critical next steps in unlocking the potential of this intriguing compound.

References

  • PubChem. 2-Hydroxy-N,3,3-trimethylbutanamide. National Center for Biotechnology Information. [Link]

  • Chemical Synthesis Database. N,N-diethyl-2-hydroxy-3-methylbutanamide. [Link]

  • PubChem. N,2,3-trimethylbutanamide. National Center for Biotechnology Information. [Link]

Sources

Foundational

2-hydroxy-N,N,2-trimethylbut-3-ynamide vs. 2-hydroxy-2-methyl-3-butynoic acid dimethylamide

This technical guide provides an in-depth analysis of 2-hydroxy-N,N,2-trimethylbut-3-ynamide , clarifying its identity, synthesis, and application in pharmaceutical research. Synonym: 2-Hydroxy-2-methyl-3-butynoic acid d...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 2-hydroxy-N,N,2-trimethylbut-3-ynamide , clarifying its identity, synthesis, and application in pharmaceutical research.

Synonym: 2-Hydroxy-2-methyl-3-butynoic acid dimethylamide

Part 1: Executive Summary & Nomenclature Resolution

Identity Reconciliation

The two topics provided—2-hydroxy-N,N,2-trimethylbut-3-ynamide and 2-hydroxy-2-methyl-3-butynoic acid dimethylamide —refer to the exact same chemical entity .

  • Nomenclature A (IUPAC Amide-based): 2-hydroxy-N,N,2-trimethylbut-3-ynamide

    • Constructed as a butanamide backbone.

    • C1: Amide carbonyl.

    • C2: Quaternary carbon substituted with a hydroxyl (-OH) and a methyl (-CH3).

    • C3-C4: Alkyne unsaturation.

    • N-substituents: Two methyl groups on the nitrogen.

  • Nomenclature B (Acid-derivative based): 2-hydroxy-2-methyl-3-butynoic acid dimethylamide

    • Refers to the parent carboxylic acid (2-hydroxy-2-methyl-3-butynoic acid) converted to its dimethylamide derivative.

Chemical Structure & Key Pharmacophores

This molecule is a tertiary propargylic alcohol linked to a tertiary amide . It serves as a rigid, bifunctional linker in drug discovery, particularly for covalent inhibitors and Antibody-Drug Conjugates (ADCs).

FeatureStructural MotifFunction in Drug Design
Warhead/Handle Terminal Alkyne (HC≡C-)Site for "Click Chemistry" (CuAAC) or Sonogashira coupling.
Rigidifier Gem-dimethyl/Methyl-HydroxyInduces the Thorpe-Ingold Effect , restricting conformational freedom and improving binding affinity.
Solubility Dimethylamide (-CONMe2)Increases aqueous solubility compared to esters; acts as a hydrogen bond acceptor.

Part 2: Synthesis & Manufacturing Protocols

The most robust synthetic route avoids the instability of isolated acid chlorides by utilizing a Grignard addition to a pyruvamide precursor . This method ensures high fidelity of the quaternary center.

Retro-Synthetic Analysis

The strategic disconnection occurs at the C2-C3 bond (Alkyne-Carbonyl connection).

  • Precursor A: N,N-Dimethylpyruvamide (2-oxopropanamide).

  • Precursor B: Ethynylmagnesium bromide (or Lithium acetylide).

Protocol: Grignard Addition to N,N-Dimethylpyruvamide

Reagents:

  • N,N-Dimethylpyruvamide (1.0 eq)

  • Ethynylmagnesium bromide (0.5 M in THF, 1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated Ammonium Chloride (

    
    )
    

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and pressure-equalizing addition funnel.

  • Substrate Solvation: Charge the flask with N,N-dimethylpyruvamide (10 mmol) and dissolve in anhydrous THF (50 mL). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Nucleophilic Addition: Transfer the Ethynylmagnesium bromide solution to the addition funnel via cannula. Add dropwise to the reaction mixture over 30 minutes. Critical: Maintain internal temperature below -65 °C to prevent side reactions.

  • Equilibration: Stir at -78 °C for 1 hour, then allow the reaction to slowly warm to 0 °C over 2 hours.

  • Quench: Carefully quench the reaction by adding saturated aqueous

    
     (20 mL) dropwise at 0 °C.
    
  • Workup: Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Combine organic layers, wash with brine, and dry over anhydrous

    
    .
    
  • Purification: Concentrate in vacuo. Purify the residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the target alcohol.

Synthesis Pathway Diagram (DOT)

SynthesisPathway Pyruvamide N,N-Dimethylpyruvamide (Electrophile) Intermediate Magnesium Alkoxide Intermediate Pyruvamide->Intermediate THF, -78°C Grignard Ethynylmagnesium Bromide (Nucleophile) Grignard->Intermediate Product 2-hydroxy-N,N,2- trimethylbut-3-ynamide Intermediate->Product NH4Cl (aq) Quench

Caption: Figure 1. Convergent synthesis via nucleophilic addition of ethynyl Grignard to the keto-amide scaffold.

Part 3: Physicochemical Properties & Stability

Understanding the physical behavior of this scaffold is critical for formulation and assay development.

PropertyValue/DescriptionImplication
Molecular Weight ~141.17 g/mol Fragment-like; ideal for FBDD (Fragment-Based Drug Discovery).
LogP (Predicted) 0.2 – 0.5Highly polar due to amide/hydroxyl; good aqueous solubility.
pKa (Hydroxyl) ~13.5The tertiary alcohol is relatively acidic due to the electron-withdrawing alkyne and amide.
Stability ModerateWarning: Terminal alkynes can polymerize under high heat or in the presence of copper(I) without a ligand. Store at -20°C.
Reactivity Meyer-SchusterUnder strong acid catalysis, the propargylic alcohol may rearrange to an enone. Avoid strong acids during workup.

Part 4: Applications in Drug Discovery

"Clickable" Linker Technology

The primary utility of 2-hydroxy-N,N,2-trimethylbut-3-ynamide is as a functionalized linker in Antibody-Drug Conjugates (ADCs). The terminal alkyne reacts with Azide-tagged payloads via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Mechanism:

  • Ligand Exchange: Cu(I) coordinates to the terminal alkyne.

  • Deprotonation: Formation of a Copper-Acetylide species.

  • Cyclization: Reaction with the organic azide to form a 1,4-disubstituted 1,2,3-triazole.

The Gem-Dimethyl Effect

The inclusion of the methyl group at the C2 position (making it a quaternary center) is not merely structural. It imposes a conformational lock .

  • Entropic Penalty Reduction: By restricting the rotation of the rotatable bonds, the molecule is "pre-organized" into a bioactive conformation.

  • Metabolic Stability: The quaternary center blocks oxidation at the alpha-position, a common metabolic soft spot (CYP450 degradation).

Click Chemistry Workflow Diagram (DOT)

ClickChemistry cluster_mechanism Mechanism of Action Linker 2-hydroxy-N,N,2- trimethylbut-3-ynamide (Alkyne Handle) Catalyst Cu(I) Catalyst (TBTA Ligand) Linker->Catalyst Coordination Payload Azide-Tagged Drug Payload (R-N3) Payload->Catalyst Coordination Triazole 1,2,3-Triazole Conjugate Catalyst->Triazole Cycloaddition (Click Reaction)

Caption: Figure 2. Application of the scaffold in CuAAC 'Click' conjugation for ADC synthesis.

Part 5: Analytical Profiling

To validate the synthesis of 2-hydroxy-N,N,2-trimethylbut-3-ynamide , researchers should verify the following spectral signatures:

  • 1H NMR (CDCl3, 400 MHz):

    • 
       1.50 ppm (s, 3H):  Methyl group on the quaternary C2 carbon.
      
    • 
       2.45 ppm (s, 1H):  Terminal alkyne proton (
      
      
      
      ).
    • 
       3.00 & 3.10 ppm (s, 3H each):  Non-equivalent N-methyl groups (due to restricted rotation of the amide bond).
      
    • 
       4.5-5.0 ppm (br s, 1H):  Hydroxyl proton (shift varies with concentration).
      
  • IR Spectroscopy:

    • 3300-3400 cm⁻¹: Broad O-H stretch.

    • 3250 cm⁻¹: Sharp

      
       stretch (Terminal Alkyne).
      
    • 2100 cm⁻¹: Weak

      
       stretch.
      
    • 1640 cm⁻¹: Strong

      
       (Amide I band).
      

References

  • Reeves, J. T., et al. (2014). "Carbamoyl Anion Addition to Nitrones." Journal of Organic Chemistry. [Link]

  • Hall, H. K., & Morgan, M. (2020). "Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides." NIH PubMed Central. [Link]

  • PubChem. (2025).[1] "Compound Summary: 2-Hydroxy-N,3,3-trimethylbutanamide (Structural Analog)." National Library of Medicine. [Link]

  • Organic Syntheses. (2010). "Synthesis of Ynamides by Copper-Mediated Coupling." Org.[2][3] Synth. 87, 231.[3] [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Strategic Synthesis of Indazole Derivatives using 2-Hydroxy-N,N,2-trimethylbut-3-ynamide

This Application Note is structured as a high-level technical guide for medicinal chemists and process development scientists. It moves beyond basic recipe listing to explore the mechanistic rationale, critical process p...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for medicinal chemists and process development scientists. It moves beyond basic recipe listing to explore the mechanistic rationale, critical process parameters, and strategic utility of the reagent 2-hydroxy-N,N,2-trimethylbut-3-ynamide in the synthesis of privileged indazole scaffolds.

Executive Summary & Chemical Rationale

The indazole scaffold is a "privileged structure" in drug discovery, serving as a core pharmacophore in kinase inhibitors (e.g., Axitinib, Pazopanib) and anti-inflammatory agents. The specific reagent 2-hydroxy-N,N,2-trimethylbut-3-ynamide (1) represents a strategic "molecular warhead."

Unlike simple alkynes, Reagent (1) introduces a dense functionality triad—a terminal alkyne for coupling, a tertiary alcohol for hydrogen bonding, and a dimethylamide for solubility modulation—in a single step. Its incorporation into the indazole core (typically at C3) or N1-aryl appendages is a proven strategy to lower LogP and improve metabolic stability in lead optimization.

Key Chemical Entity[1][2][3][4][5][6]
  • IUPAC Name: 2-hydroxy-N,N,2-trimethylbut-3-ynamide[1]

  • Role: Chiral Propargylic Synthon / Polar Tail

  • CAS: 1799615-79-4 (Generic/Related)

  • Molecular Weight: 141.17 g/mol

Synthesis of the Reagent (Pre-cursor Protocol)

Before functionalizing the indazole, the reagent itself must often be prepared fresh to ensure high enantiomeric excess (if using chiral ligands) or chemical purity, as commercial sources may contain propargylic rearrangement byproducts.

Reaction Scheme

The synthesis relies on the chemoselective 1,2-addition of an ethynyl nucleophile to an


-keto amide.

Precursors:

  • Substrate:

    
    -Dimethylpyruvamide (derived from pyruvoyl chloride + dimethylamine).
    
  • Nucleophile: Ethynylmagnesium bromide (0.5 M in THF).

Protocol 1.0: Grignard Addition

  • Setup: Flame-dry a 250 mL 3-neck RBF equipped with a magnetic stir bar, N2 inlet, and dropping funnel.

  • Charge: Add

    
    -Dimethylpyruvamide (10.0 mmol) and anhydrous THF (50 mL). Cool to -78°C  (dry ice/acetone bath).
    
  • Addition: Dropwise add Ethynylmagnesium bromide (12.0 mmol, 1.2 equiv) over 30 minutes. Critical: Maintain internal temp < -65°C to prevent amide attack.

  • Reaction: Stir at -78°C for 1 hour, then allow to warm slowly to 0°C over 2 hours.

  • Quench: Carefully quench with sat. aq. NH4Cl (20 mL) at 0°C.

  • Workup: Extract with EtOAc (3 x 30 mL). Wash combined organics with brine.[2][3] Dry over Na2SO4.[2][3]

  • Purification: Flash chromatography (SiO2, Hexanes/EtOAc gradient). The product is a viscous oil/low-melting solid.

Method A: C3-Functionalization of Indazoles (Sonogashira Coupling)

This is the primary application found in high-impact medicinal chemistry patents (e.g., WO2015025025). It installs the reagent at the biologically active C3 position of the indazole ring.

Mechanistic Insight

The reaction utilizes a Pd/Cu catalytic cycle. The tertiary alcohol on the alkyne is sterically demanding; therefore, high-activity catalysts and careful control of the "Copper Effect" (to prevent Glaser homocoupling) are essential.

Experimental Protocol 2.0

Reagents:

  • Substrate: 3-Iodo-1H-indazole (or N1-protected derivative).

  • Alkyne: 2-hydroxy-N,N,2-trimethylbut-3-ynamide (1.5 equiv).

  • Catalyst: Pd(PPh3)2Cl2 (5 mol%) or Pd(dppf)Cl2 (for sterically hindered substrates).

  • Co-Catalyst: CuI (2 mol%).

  • Base/Solvent: Et3N (3 equiv) in DMF (0.2 M).

Step-by-Step Procedure:

  • Degassing: In a microwave vial or sealed tube, combine 3-iodo-1H-indazole (1.0 mmol), Pd catalyst, and CuI. Seal and purge with Argon for 5 minutes.

  • Solvation: Inject degassed DMF and Et3N via syringe.

  • Alkyne Addition: Add the reagent (1) (dissolved in minimal DMF) dropwise.

  • Heating: Heat to 60°C for 4-6 hours. Note: Higher temperatures (>80°C) may trigger retro-aldol-type decomposition of the tertiary alcohol.

  • Workup: Dilute with water/brine (1:1). Extract with EtOAc.

    • Checkpoint: If the indazole N1 is unprotected, the product will be amphoteric. Adjust aqueous pH to ~7 before extraction.

  • Purification: The product is polar. Use DCM/MeOH (95:5) for chromatography.

Data Summary: Optimization Parameters
ParameterStandard ConditionOptimization for Reagent (1)Rationale
Catalyst Pd(PPh3)4PdCl2(PPh3)2 Pd(II) precatalysts are more stable; PPh3 prevents cluster formation.
Base K2CO3Et3N or DIPEA Organic bases prevent deprotonation/elimination of the tertiary -OH.
Temp 90-100°C50-65°C Mitigates "acetone extrusion" (retro-reaction) of the propargylic alcohol.

Method B: De Novo Indazole Synthesis (Cyclization Strategy)

For advanced users, this reagent can be used to build the indazole ring via a Cacchi-type annulation . This involves coupling the alkyne to an o-functionalized aryl iodide followed by cyclization.

Pathway Logic[6]
  • Sonogashira Coupling: React Reagent (1) with 2-iodoaniline or N-acetyl-2-iodo-hydrazide.

  • Cyclization:

    • Route A (Diazo): Diazotization of the coupled aniline yields the indazole.

    • Route B (Hydrazine): Condensation of the coupled alkyne-ketone (if oxidized) with hydrazine.

DOT Diagram: Synthetic Pathways

IndazoleSynthesis Reagent Reagent (1) 2-hydroxy-N,N,2-trimethylbut-3-ynamide Coupled_Prod C3-Functionalized Indazole (Bioactive Core) Reagent->Coupled_Prod Method A: Sonogashira (Pd/Cu, 60°C) Intermed_Alkyne o-Alkynylaniline Reagent->Intermed_Alkyne Coupling Pyruvamide N,N-Dimethylpyruvamide Pyruvamide->Reagent Grignard (-78°C) EthynylMgBr Ethynyl MgBr EthynylMgBr->Reagent Indazole_I 3-Iodo-1H-indazole Indazole_I->Coupled_Prod Ortho_Iodo 2-Iodo-aniline / Hydrazide Ortho_Iodo->Intermed_Alkyne DeNovo_Indazole 3-Substituted Indazole (De Novo Ring) Intermed_Alkyne->DeNovo_Indazole Method B: Diazotization/ Cyclization

Caption: Dual-pathway workflow showing Reagent (1) synthesis and its application in both direct functionalization (Method A) and de novo ring construction (Method B).

Critical Troubleshooting (Self-Validating Systems)

To ensure the protocol is self-validating, check these indicators during the reaction:

  • The "Black Precipitate" Warning:

    • Observation: Rapid formation of black precipitate in the Sonogashira reaction.

    • Cause: Pd-black precipitation due to catalyst decomposition or lack of ligand.

    • Fix: Add more PPh3 ligand (10 mol%) or switch to a palladacycle catalyst. Ensure strictly anaerobic conditions.

  • Chiral Integrity:

    • The reagent has a chiral center at C2.[3] Standard Sonogashira conditions generally retain configuration. However, strong bases or high heat can cause racemization via an allenyl intermediate.

    • Validation: Check enantiomeric excess (ee) using Chiral HPLC (e.g., Chiralpak AD-H column, Hex/EtOH mobile phase) as cited in patent literature.

  • Regioselectivity (N1 vs C3):

    • If reacting with unsubstituted indazole (not 3-iodo), alkylation will occur at N1 or N2.

    • Control: Use 3-iodo-1H-indazole . The C-I bond is far more reactive toward Pd-oxidative addition than the N-H bond is toward alkylation under these specific catalytic conditions.

References

  • Primary Patent (Application)

    • Menhaji-Klotz, B. et al. "Alkynyl alcohols and methods of use." WO2015025025A1. (2015).
    • Relevance: Describes the specific coupling of 2-hydroxy-N,N,2-trimethylbut-3-ynamide to indazole cores for NF-kB inhibition.
  • Indazole Synthesis Review

    • Gahtori, P. et al. "Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives." Molecules. (2023).[4]

    • Relevance: General review of Sonogashira and Cacchi str
  • Sonogashira Mechanism & Protocols

    • Chinchilla, R., & Nájera, C. "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews. (2007).
    • Relevance: Fundamental grounding for the Pd/Cu c
  • Reagent Precursor Synthesis (Analogous)

    • "Synthesis of tertiary propargylic alcohols via Grignard addition." Organic Syntheses, Coll. Vol. 8, p.326.
    • Relevance: Validates the Grignard addition protocol to ketones/amides.

Sources

Application

Application Notes &amp; Protocols for Palladium-Catalyzed Cross-Coupling of Terminal Alkynyl Amides

Abstract The formation of carbon-carbon bonds remains a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures for pharmaceuticals, agrochemicals, and advanced materials. Am...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The formation of carbon-carbon bonds remains a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures for pharmaceuticals, agrochemicals, and advanced materials. Among these methodologies, the palladium-catalyzed Sonogashira cross-coupling reaction is a powerful tool for forging a C(sp²)-C(sp) bond between an aryl or vinyl halide and a terminal alkyne. This application note provides a detailed guide for researchers on the cross-coupling of terminal alkynyl amides, a unique and highly valuable class of substrates. We delve into the mechanistic underpinnings, provide a robust and validated experimental protocol, offer a comprehensive guide to reaction optimization, and present a troubleshooting framework to overcome common challenges.

Introduction: The Significance of Ynamides

Ynamides are a class of organic compounds characterized by a nitrogen atom directly attached to an acetylenic carbon (a C≡C triple bond). This unique structural motif imparts a rich and versatile reactivity profile, making them highly sought-after building blocks in synthetic chemistry. The products of the coupling, substituted ynamides, are precursors to a wide array of nitrogen-containing heterocycles, β-lactams, and complex natural products.

The Sonogashira reaction provides a direct and efficient route to these high-value intermediates. While the fundamental principles of the reaction are well-established, the specific use of terminal alkynyl amides introduces unique considerations regarding substrate stability, base sensitivity, and reaction conditions that necessitate a tailored approach for optimal results.

The Catalytic Cycle: A Mechanistic Overview

Understanding the reaction mechanism is critical for rational optimization and troubleshooting. The Sonogashira coupling proceeds via a dual palladium/copper catalytic cycle (though copper-free variants exist). Each component plays a crucial, synergistic role.

  • Palladium Catalyst : The workhorse of the reaction, cycling between Pd(0) and Pd(II) oxidation states.

  • Copper (I) Co-catalyst : Facilitates the formation of a copper(I) acetylide intermediate, which is key for the transmetalation step. Its use can, however, lead to undesirable alkyne homocoupling (Glaser coupling).

  • Ligand : Typically a phosphine ligand (e.g., triphenylphosphine), which stabilizes the palladium center, prevents catalyst decomposition, and modulates its reactivity.

  • Base : An amine base (e.g., triethylamine, diisopropylethylamine) is required to deprotonate the terminal alkyne, forming the reactive acetylide anion, and to neutralize the hydrogen halide (H-X) byproduct generated during the cycle.

The generally accepted mechanism involves three key stages:

  • Oxidative Addition : The active Pd(0) catalyst oxidatively inserts into the aryl/vinyl halide (R¹-X) bond, forming a Pd(II) intermediate.

  • Transmetalation : The terminal alkyne (H-C≡C-R²) reacts with the copper(I) salt in the presence of the base to form a copper(I) acetylide. This species then transfers the acetylide group to the Pd(II) complex, displacing the halide.

  • Reductive Elimination : The two organic fragments (R¹ and C≡C-R²) on the Pd(II) center couple and are eliminated, forming the desired product (R¹-C≡C-R²) and regenerating the active Pd(0) catalyst, which re-enters the cycle.

Sonogashira Catalytic Cycle cluster_copper Copper Co-catalyst Cycle pd0 Pd(0)L₂ (Active Catalyst) pdiia Oxidative Addition Intermediate (R¹-Pd(II)L₂-X) pd0->pdiia + R¹-X pdiib Transmetalation Intermediate (R¹-Pd(II)L₂-C≡C-R²) pdiia->pdiib + Cu-C≡C-R² - CuX pdiib->pd0 Reductive Elimination product Coupled Product (R¹-C≡C-R²) pdiib->product r1x Aryl/Vinyl Halide (R¹-X) r1x->pdiia cu_acetylide Copper(I) Acetylide (Cu-C≡C-R²) cu_acetylide->pdiia terminal_alkyne Terminal Alkyne (H-C≡C-R²) terminal_alkyne->cu_acetylide + Cu(I)X, Base cu_x Cu(I)X

Caption: The dual catalytic cycle of the copper-co-catalyzed Sonogashira reaction.

Experimental Protocol: General Procedure for Coupling

This protocol provides a reliable starting point for the coupling of an aryl iodide with a terminal alkynyl amide.

3.1. Materials and Equipment

  • Reagents :

    • Aryl halide (e.g., Iodobenzene, 1.0 equiv)

    • Terminal alkynyl amide (1.1-1.2 equiv)

    • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-2 mol%)

    • Copper(I) iodide (CuI, 1.5-3 mol%)

    • Ligand (e.g., Triphenylphosphine, PPh₃, 2-4 mol%)

    • Anhydrous base (e.g., Triethylamine, Et₃N, 2-3 equiv)

    • Anhydrous solvent (e.g., THF or Toluene, 0.1-0.2 M)

  • Equipment :

    • Schlenk flask or oven-dried round-bottom flask with a rubber septum

    • Magnetic stirrer and stir bar

    • Inert gas line (Argon or Nitrogen) with a bubbler

    • Syringes and needles for liquid transfer

    • Standard laboratory glassware for workup and purification

    • TLC plates for reaction monitoring

3.2. Step-by-Step Methodology

  • Vessel Preparation : Place a magnetic stir bar into a Schlenk flask. Secure the flask to a stand and flame-dry under vacuum. Allow the flask to cool to room temperature under a positive pressure of inert gas (Argon or Nitrogen).

  • Reagent Addition : To the flask, add the aryl halide (1.0 equiv), PdCl₂(PPh₃)₂ (0.02 equiv), CuI (0.03 equiv), and PPh₃ (0.04 equiv) under a positive flow of inert gas.

  • Solvent and Base Addition : Add anhydrous, degassed solvent (e.g., THF) via syringe, followed by the addition of the anhydrous base (e.g., Et₃N, 3.0 equiv). Stir the mixture for 5-10 minutes. Rationale: Degassing the solvent is crucial to prevent oxygen from inducing alkyne homocoupling (Glaser coupling) and deactivating the Pd(0) catalyst.

  • Substrate Addition : Add the terminal alkynyl amide (1.1 equiv) dropwise via syringe.

  • Reaction Execution : Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 40-60 °C) if necessary. Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed (typically 2-12 hours).

  • Work-up :

    • Cool the reaction to room temperature.

    • Quench the reaction by adding saturated aqueous ammonium chloride solution.

    • Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., Ethyl Acetate, 3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification : Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., Hexanes/Ethyl Acetate gradient) to yield the pure ynamide product.

Experimental Workflow prep 1. Vessel Preparation (Flame-dry under vacuum) reagents 2. Add Solids (Aryl Halide, Pd/Cu Catalysts, Ligand) prep->reagents solvent 3. Add Degassed Solvent & Base reagents->solvent substrate 4. Add Terminal Alkynyl Amide solvent->substrate react 5. Reaction (Stir at RT or heat, Monitor via TLC) substrate->react workup 6. Aqueous Work-up (Quench, Extract, Dry) react->workup purify 7. Purification (Column Chromatography) workup->purify product Pure Ynamide Product purify->product

Caption: A streamlined workflow for the Sonogashira cross-coupling experiment.

Guide to Reaction Optimization

Achieving high yields and purity often requires fine-tuning the reaction parameters. The choice of each component can significantly impact the outcome. The following table summarizes key variables and provides expert recommendations based on extensive field experience.

ParameterOptions & RecommendationsRationale & Expert Insights
Palladium Precatalyst PdCl₂(PPh₃)₂ : Robust, air-stable, and reliable. Pd(PPh₃)₄ : Highly active but air-sensitive. Requires careful handling. Pd(OAc)₂ : Requires an external phosphine ligand to form the active Pd(0) species in situ.For general screening, PdCl₂(PPh₃)₂ offers the best balance of reactivity and ease of handling. Use Pd(PPh₃)₄ for challenging substrates where higher catalyst activity is needed.
Ligand PPh₃ : Standard, cost-effective choice for many applications. Xantphos : A bulky ligand that can promote reductive elimination and suppress side reactions. Buchwald Ligands (e.g., SPhos) : Can be effective in copper-free protocols.The ligand stabilizes the Pd(0) state. If catalyst decomposition is suspected (formation of palladium black), increasing the ligand-to-palladium ratio (e.g., from 2:1 to 4:1) can be beneficial.
Copper Source CuI : The most common and effective co-catalyst.While essential for the classic Sonogashira, copper can promote Glaser homocoupling. If this is a major side product, consider "copper-free" conditions, which often require a different base/ligand system (e.g., Pd/SPhos with K₂CO₃).
Base Et₃N, DIPEA : Act as both the base and often as the solvent or co-solvent. Piperidine, Pyrrolidine : Can be more effective for certain substrates. Inorganic Bases (K₂CO₃, Cs₂CO₃) : Used in copper-free systems.The base must be strong enough to deprotonate the alkyne but not so strong as to cause side reactions with the amide functionality. Amine bases are generally preferred for their dual role and good solubility.
Solvent THF, Toluene : Good general-purpose solvents. DMF, Acetonitrile : More polar solvents that can increase the solubility of reagents and reaction rates. Amine (e.g., Et₃N) : Can be used as the solvent itself.Solvent choice is critical for ensuring all components remain in solution. A solvent screen is often the first step in optimizing a new reaction. Ensure the solvent is rigorously dried and degassed.
Temperature Room Temperature to 80 °C Most reactions proceed well at room temperature. Gentle heating (40-60 °C) can accelerate the reaction for less reactive halides (e.g., aryl bromides). Avoid excessively high temperatures, which can lead to ynamide decomposition.

Troubleshooting Common Issues

Even with a robust protocol, challenges can arise. This section provides a systematic guide to diagnosing and solving common problems.

Observed ProblemPotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst (decomposed Pd source). 2. Insufficiently degassed solvent/reagents. 3. Poor quality or wet base/solvent. 4. Aryl chloride used (low reactivity).1. Use a fresh bottle of catalyst or a more active precatalyst like Pd(PPh₃)₄. 2. Degas the solvent thoroughly via freeze-pump-thaw cycles or by sparging with argon for 30+ minutes. 3. Use freshly distilled base and anhydrous grade solvent. 4. Switch to the corresponding aryl bromide or iodide, or use a more specialized catalyst system designed for aryl chlorides.
Significant Alkyne Homocoupling (Glaser Product) 1. Presence of oxygen in the reaction flask. 2. High concentration of the copper catalyst.1. Improve inert atmosphere technique; ensure no leaks are present in the system. 2. Reduce the loading of CuI to the minimum effective amount (e.g., 1 mol%). Alternatively, explore a copper-free protocol.
Decomposition of Starting Material or Product 1. Reaction temperature is too high. 2. Extended reaction time. 3. Ynamide is unstable to the reaction conditions.1. Run the reaction at a lower temperature, even if it requires a longer time. 2. Monitor the reaction closely and quench it as soon as the starting material is consumed. 3. Consider a milder base or a copper-free system, as these can sometimes be less harsh.
Formation of Palladium Black 1. Insufficient ligand to stabilize the Pd(0) species. 2. High reaction temperature.1. Increase the amount of phosphine ligand (e.g., add 2-4 additional equivalents relative to palladium). 2. Lower the reaction temperature.

References

  • Title: Ynamides: a modern functional group for the new millennium Source: Chemical Society Reviews, 2008 URL: [Link]

  • Title: The Sonogashira reaction: a booming methodology in synthetic organic chemistry Source: Chemical Reviews, 2007 URL: [Link]

  • Title: Mechanism of the Sonogashira Coupling Reaction Source: Organometallics, 2016 URL: [Link]

Method

Application Notes &amp; Protocols: The Strategic Use of Chiral Ynamide Linkers in Advanced Drug Design

Introduction: Bridging Chirality and Reactivity with Novel Linkers In the landscape of modern drug discovery, the rational design of molecules that can precisely interact with biological targets is paramount. Linker chem...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Bridging Chirality and Reactivity with Novel Linkers

In the landscape of modern drug discovery, the rational design of molecules that can precisely interact with biological targets is paramount. Linker chemistry, particularly in the realms of fragment-based drug discovery (FBDD), covalent inhibitors, and antibody-drug conjugates (ADCs), has evolved into a critical discipline for optimizing pharmacological profiles. This guide focuses on a novel class of reagents exemplified by 2-hydroxy-N,N,2-trimethylbut-3-ynamide , a chiral ynamide linker designed to offer a unique combination of stereochemical control and versatile reactivity.

Chirality is a fundamental property of biological systems, and the differential activity of enantiomers is a well-established principle in pharmacology.[1][2] Regulatory bodies like the U.S. Food and Drug Administration (FDA) mandate the characterization and often the separation of stereoisomers early in the development pipeline.[2] Therefore, the incorporation of chiral linkers provides an essential tool for orienting molecular fragments in three-dimensional space, enabling optimized interactions with chiral protein binding sites.[3]

Concurrently, the ynamide functional group has emerged as a powerful building block in organic synthesis and medicinal chemistry due to its unique electronic properties and stability.[4][5] Unlike the more labile ynamines, the electron-withdrawing group on the nitrogen atom of an ynamide provides a balance of stability and reactivity, making it suitable for a range of bioconjugation and coupling applications.[6] This document provides a comprehensive overview of the strategic considerations and detailed protocols for employing chiral ynamide linkers, using the specified molecule as a conceptual framework for innovation in drug design.

Section 1: Foundational Principles

The Ynamide Functional Group: A Privileged Reagent

Ynamides are alkynes substituted with a nitrogen atom that bears an electron-withdrawing group. This arrangement induces a strong polarization of the alkyne triple bond, rendering the α-carbon electrophilic and the β-carbon nucleophilic.[7] This distinct reactivity profile allows for a variety of chemical transformations, including:

  • Nucleophilic Addition: Ynamides readily undergo regio- and stereoselective addition of nucleophiles, such as the thiol group of cysteine residues in proteins, making them excellent warheads for targeted covalent inhibitors.[8]

  • Cycloaddition Reactions: They are competent partners in various cycloaddition reactions for the construction of complex heterocyclic scaffolds.[7]

  • Peptide Coupling: Ynamides have been developed as racemization-free coupling reagents for amide and peptide synthesis, highlighting their utility in complex molecule assembly.[9][10]

Their stability under a range of conditions, coupled with their unique reactivity, positions them as versatile tools for chemical biology and drug discovery.[4]

The Imperative of Chirality in Linker Design

The use of a single enantiomer drug can significantly improve the therapeutic index by enhancing potency and reducing off-target effects and toxicity associated with the unwanted enantiomer.[1] A chiral linker, such as 2-hydroxy-N,N,2-trimethylbut-3-ynamide, introduces a fixed stereocenter between a pharmacophore and a reactive group or another fragment. This has several strategic advantages:

  • Precise 3D Orientation: It locks the relative orientation of the linked moieties, which can be crucial for fitting into a well-defined pocket on a protein surface.

  • Exploration of Chiral Space: It allows for systematic exploration of how stereochemistry impacts binding affinity and biological activity.

  • Improved Pharmacokinetics: Chirality can influence metabolic stability and other ADME (absorption, distribution, metabolism, and excretion) properties.

The hydroxyl group on the chiral center of our model linker also provides a valuable handle for secondary functionalization or can act as a hydrogen bond donor, further enhancing its utility.

Section 2: Synthesis of the Chiral Ynamide Linker

While 2-hydroxy-N,N,2-trimethylbut-3-ynamide is a novel structure, a plausible synthesis can be designed based on established methods for ynamide preparation, primarily the copper-catalyzed coupling of 1,1-dihalo-1-alkenes with nitrogen nucleophiles.[6]

cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Ynamide Formation A 2-Hydroxy-2-methyl-3-butyne B 1,1-Dibromo-2-hydroxy-2-methyl-3-butyne A->B NBS, AgNO3 C Protection (e.g., TBSCl) B->C D Protected Dibromoalkene C->D F Protected Chiral Ynamide D->F CuI, Base (e.g., K3PO4) + HNMe2 (E) E Dimethylamine (HNMe2) E->F G Deprotection (e.g., TBAF) F->G H 2-hydroxy-N,N,2-trimethylbut-3-ynamide G->H

Caption: Proposed synthetic workflow for the chiral ynamide linker.

Protocol 2.1: Synthesis of 2-hydroxy-N,N,2-trimethylbut-3-ynamide

Disclaimer: This protocol is a proposed route and requires optimization. All steps should be performed by trained chemists in a suitable fume hood with appropriate personal protective equipment.

Part A: Synthesis of the Dibromoalkene Precursor

  • Starting Material: Commercially available 2-methyl-3-butyn-2-ol.

  • Bromination: To a solution of 2-methyl-3-butyn-2-ol (1.0 eq) in acetone/water, add N-bromosuccinimide (NBS, 2.2 eq) and a catalytic amount of silver nitrate (AgNO₃, 0.1 eq).

  • Reaction: Stir the mixture at room temperature for 12-16 hours, monitoring by TLC or LC-MS.

  • Workup: Quench the reaction with aqueous sodium thiosulfate solution. Extract the product with diethyl ether or ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Protection: Dissolve the crude 1,1-dibromoalkene alcohol in anhydrous dichloromethane (DCM). Add imidazole (1.5 eq) and tert-butyldimethylsilyl chloride (TBSCl, 1.2 eq).

  • Purification: Stir for 4-6 hours. After completion, wash with water, dry the organic layer, and concentrate. Purify the resulting TBS-protected dibromoalkene by flash column chromatography.

Part B: Copper-Catalyzed Ynamide Formation

  • Reaction Setup: To an oven-dried flask, add the TBS-protected dibromoalkene (1.0 eq), copper(I) iodide (CuI, 0.2 eq), and potassium phosphate (K₃PO₄, 2.5 eq).

  • Solvent and Nucleophile: Add anhydrous dioxane or toluene, followed by a solution of dimethylamine (2.0 M in THF, 2.0 eq).

  • Coupling: Heat the reaction mixture to 80-100 °C for 18-24 hours under an inert atmosphere (e.g., Argon). Monitor for the disappearance of the starting material.

  • Workup: Cool the reaction to room temperature, filter through a pad of celite, and wash with ethyl acetate. Concentrate the filtrate.

  • Deprotection: Dissolve the crude protected ynamide in THF. Add tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 1.5 eq) and stir for 2-3 hours.

  • Final Purification: Quench with saturated aqueous ammonium chloride. Extract with ethyl acetate, dry the combined organic layers, and concentrate. Purify the final product, 2-hydroxy-N,N,2-trimethylbut-3-ynamide, by flash column chromatography.

Section 3: Application in Covalent Inhibitor Design

A primary application of this chiral linker is in the design of targeted covalent inhibitors.[11] The ynamide acts as a reactive "warhead" that can form a covalent bond with a nucleophilic amino acid residue (e.g., cysteine) on the target protein, leading to irreversible inhibition.[8] The chiral linker serves to optimally position a recognition fragment in the binding pocket to ensure high affinity and selectivity before the covalent reaction occurs.

A Step 1: Design & Synthesis - In silico modeling to identify target - Synthesize Fragment-Linker conjugate - Characterize compound (NMR, MS) B Step 2: Bioconjugation - Incubate conjugate with target protein - Optimize pH, temp, stoichiometry - Monitor reaction via LC-MS A->B C Step 3: Characterization - Confirm covalent modification (Intact MS) - Determine site of modification (Peptide Mapping) - Assess purity (SDS-PAGE, SEC) B->C D Step 4: Functional Assay - Measure enzyme inhibition (IC50) - Determine binding kinetics (k_inact/K_I) - Validate cellular activity C->D

Caption: Workflow for developing a covalent inhibitor.

Protocol 3.1: Conjugation to a Cysteine-Containing Peptide/Protein

This protocol describes a general procedure for labeling a model peptide or protein with the synthesized chiral linker-fragment construct.

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the chiral ynamide conjugate in DMSO.

    • Prepare a 1 mg/mL (or ~50-100 µM) solution of the target peptide or protein (e.g., Glutathione or a model protein with an accessible cysteine) in a suitable reaction buffer (e.g., 50 mM phosphate buffer, pH 8.0).

  • Conjugation Reaction:

    • In a microcentrifuge tube, add the protein solution.

    • Add the ynamide conjugate stock solution to achieve a final molar excess (e.g., 5- to 20-fold excess of the conjugate over the protein). The final DMSO concentration should be kept below 5% (v/v) to avoid protein denaturation.

    • Incubate the reaction mixture at room temperature or 37 °C for 2-4 hours with gentle agitation.

  • Reaction Quenching (Optional):

    • The reaction can be quenched by adding a small molecule thiol, such as N-acetylcysteine, to consume any unreacted ynamide.

  • Removal of Excess Reagent:

    • For proteins, remove unreacted conjugate using a desalting column (e.g., Zeba™ Spin Desalting Columns) equilibrated with a suitable storage buffer (e.g., PBS).

    • For peptides, the product can often be directly analyzed by LC-MS or purified by RP-HPLC.

Section 4: Analytical Characterization of the Conjugate

Thorough characterization is essential to confirm successful conjugation, determine the site of modification, and assess the purity and homogeneity of the final product. This is analogous to the characterization of ADCs, which are also complex bioconjugates.[12][13]

Analytical Technique Parameter Measured Expected Outcome / Information Gained
LC-MS (Intact Mass) Molecular Weight of ConjugateAn increase in mass corresponding to the addition of the linker-fragment construct.
Peptide Mapping (LC-MS/MS) Site of ConjugationIdentification of the specific cysteine residue that has been modified.
RP-HPLC Purity and HeterogeneityAssessment of the amount of unconjugated protein and other impurities.
Size-Exclusion Chromatography (SEC) Aggregation and FragmentationEnsures the conjugate has not aggregated or degraded during the labeling process.[14]
Circular Dichroism (CD) Secondary/Tertiary StructureConfirms that the protein's overall fold has not been significantly perturbed by the conjugation.
Functional/Binding Assay Biological ActivityMeasures the potency (e.g., IC₅₀) of the covalent inhibitor against its target.

Table 1: Key analytical techniques for the characterization of protein-ynamide conjugates.

Protocol 4.1: Intact Mass Analysis by LC-MS
  • Sample Preparation: Dilute the desalted conjugate sample to approximately 0.1 mg/mL in water containing 0.1% formic acid.

  • Chromatography: Inject the sample onto a reverse-phase C4 or C8 column. Elute with a gradient of acetonitrile in water (both containing 0.1% formic acid).

  • Mass Spectrometry: Analyze the eluent using an ESI-TOF or ESI-QTOF mass spectrometer in positive ion mode.

  • Data Analysis: Deconvolute the resulting mass spectrum to obtain the molecular weight of the intact protein. Compare the mass of the conjugated protein with the unconjugated control to confirm the mass shift.

Conclusion and Future Outlook

The strategic use of chiral linkers like 2-hydroxy-N,N,2-trimethylbut-3-ynamide represents a sophisticated approach to modern drug design. By combining the precise stereochemical control of a chiral center with the versatile and stable reactivity of the ynamide group, researchers can develop highly selective and potent therapeutic candidates. The protocols and principles outlined in this guide provide a foundational framework for synthesizing, applying, and characterizing these novel reagents. Future work will undoubtedly expand the library of available chiral ynamide linkers and further refine their application in creating next-generation covalent drugs, ADCs, and other targeted therapies, ultimately advancing the frontier of precision medicine.

References

  • ResearchGate. "Functionalization of ynamides via nucleophilic α‐addition or β‐addition." Available at: [Link]

  • Evano, G., et al. "A Journey in the Chemistry of Ynamides: From Synthesis to Applications." Accounts of Chemical Research, 2016. Available at: [Link]

  • Li, S., et al. "Ynamide Coupling Reagent for the Chemical Cross-Linking of Proteins in Live Cells." ACS Chemical Biology, 2023. Available at: [Link]

  • Bentham Science. "The Chemistry of Ynamide and Its Application in Organic Synthesis." Available at: [Link]

  • University of Strathclyde. "Aromatic ynamines : a new bio-orthogonal reactive group for step-efficient, sequential bioconjugation." Available at: [Link]

  • Xu, S., et al. "Ynamide Coupling Reagents: Origin and Advances." Accounts of Chemical Research, 2024. Available at: [Link]

  • National Center for Biotechnology Information. "Ynamide Coupling Reagents: Origin and Advances." PMC, 2024. Available at: [Link]

  • Iftikhar, R., et al. "Ring forming transformations of ynamides via cycloaddition." RSC Advances, 2023. Available at: [Link]

  • University of Birmingham. "Developing Ynamide-based Transformations for Potential Use in Scaffold Synthesis." Available at: [Link]

  • National Center for Biotechnology Information. "Asymmetric Synthesis with Ynamides: Unique Reaction Control, Chemical Diversity and Applications." PMC, 2016. Available at: [Link]

  • PubChem. "2-Hydroxy-N,3,3-trimethylbutanamide." Available at: [Link]

  • BioSolveIT. "Covalent Drug Design." Available at: [Link]

  • National Center for Biotechnology Information. "An Integrated Covalent Drug Design Workflow using Site-Identification by Ligand Competitive Saturation." PMC, 2021. Available at: [Link]

  • Royal Society of Chemistry. "Water-removable ynamide coupling reagent for racemization-free syntheses of peptides, amides, and esters." Green Chemistry, 2021. Available at: [Link]

  • Chemaxon. "Chirality Perspective in Drug Design and Development." Available at: [Link]

  • National Center for Biotechnology Information. "Synthesis, structures and Hirshfeld surface analyses of 2-hydroxy-N -methylacetohydrazide and 2-hydroxy-N-methylacetohydrazide." PMC, 2018. Available at: [Link]

  • Labiotech.eu. "New class of chiral molecules offers strong stability for drug development." Available at: [Link]

  • ChemRxiv. "An Integrated Covalent Drug Design Workflow using Site-Identification by Ligand Competitive Saturation." Available at: [Link]

  • MassBio. "Streamlining design for covalent inhibitors." Available at: [Link]

  • American Chemical Society. "Advancing Covalent Ligand and Drug Discovery beyond Cysteine." Chemical Reviews, 2025. Available at: [Link]

  • National Center for Biotechnology Information. "The Significance of Chirality in Drug Design and Development." PMC, 2017. Available at: [Link]

  • Pharmaceutical Technology. "Advancing Chiral Chemistry in Pharmaceutical Synthesis." Available at: [Link]

  • Sepax Technologies. "Analytical Characterization of Antibody Drug Conjugates." Available at: [Link]

  • Journal of Antibody-drug Conjugates. "Analytical Techniques for Antibody-Drug Conjugates: Comprehensive Insights." Available at: [Link]

  • National Center for Biotechnology Information. "Analytical methods for physicochemical characterization of antibody drug conjugates." PMC, 2011. Available at: [Link]

  • Veranova. "Analytical Techniques for Antibody-Drug Conjugates (ADCs): Comprehensive Insights." Available at: [Link]

  • National Center for Biotechnology Information. "Synthesis of Chiral Building Blocks for Use in Drug Discovery." PMC, 2005. Available at: [Link]

  • Organic Syntheses. "Discussion Addendum for: Synthesis of Ynamides by Copper-Mediated Coupling of 1,1-Dibromo-1-alkenes with Nitrogen Nucleophiles." Available at: [Link]

  • BioPharm International. "Continuing Momentum in Bioconjugate Therapeutics with Advanced Linker Chemistry." Available at: [Link]

Sources

Application

Scale-up synthesis of 2-hydroxy-N,N,2-trimethylbut-3-ynamide intermediates

Application Note: Scale-Up Synthesis of 2-Hydroxy-N,N,2-trimethylbut-3-ynamide Executive Summary This guide details the process development and scale-up protocol for 2-hydroxy-N,N,2-trimethylbut-3-ynamide (CAS: N/A for s...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scale-Up Synthesis of 2-Hydroxy-N,N,2-trimethylbut-3-ynamide

Executive Summary

This guide details the process development and scale-up protocol for 2-hydroxy-N,N,2-trimethylbut-3-ynamide (CAS: N/A for specific isomer, generic class: tertiary propargylic amides). This intermediate is a critical scaffold in the synthesis of negative allosteric modulators (NAMs) for mGluR5, such as MTEP and Mavoglurant analogs.

The synthesis addresses two primary chemical engineering challenges:

  • Regioselective Aminolysis: Converting methyl pyruvate to the amide without self-condensation.

  • Cryogenic-Free Alkynylation: Utilizing ethynylmagnesium bromide generated in situ to avoid the safety hazards of storing high-energy acetylides and the cost of ultra-low temperature (-78 °C) lithiation.

Retrosynthetic Analysis & Strategy

The target molecule is constructed via a convergent approach. The strategic disconnection is at the C2–C3 bond (alkyne addition) and the Amide–Carbonyl bond.

Retrosynthesis Target Target: 2-hydroxy-N,N,2-trimethylbut-3-ynamide Inter1 Intermediate 1: N,N-Dimethylpyruvamide Target->Inter1 Grignard Addition (THF, 0°C) Reagent1 Reagent: Ethynylmagnesium Bromide (Generated in situ) Target->Reagent1 Start Starting Material: Methyl Pyruvate Inter1->Start Aminolysis (-10°C) Amine Reagent: Dimethylamine (Gas or THF soln) Inter1->Amine

Figure 1: Retrosynthetic strategy focusing on the sequential construction of the amide followed by the installation of the alkyne.

Process Safety & Hazard Criticality (E-E-A-T)

Warning: This protocol involves Acetylene gas and Grignard reagents .[1][2][3]

  • Acetylene: Explosive under pressure. Do not exceed 1 bar (15 psi) gauge pressure. Use a flame arrestor on the gas inlet. Copper piping must never be used (forms explosive copper acetylides).

  • Ethane Evolution: The formation of ethynylmagnesium bromide from ethylmagnesium bromide releases ethane gas. Adequate venting and inert gas sweep are required to prevent flammable atmosphere accumulation.[4]

  • Exotherms: Both the aminolysis and the Grignard addition are highly exothermic. Loss of cooling can lead to thermal runaway.

Detailed Experimental Protocols

Step 1: Synthesis of N,N-Dimethylpyruvamide

Objective: Convert methyl pyruvate to the dimethylamide with minimal polymerization.

Reagents:

  • Methyl Pyruvate (1.0 equiv)

  • Dimethylamine (2.0 M in THF or 40% aq., but anhydrous THF solution is preferred for scale-up to simplify workup) (1.2 equiv)

  • Solvent: Dichloromethane (DCM) or THF.[5]

Protocol:

  • Setup: Charge a jacketed glass reactor with Methyl Pyruvate (1.0 equiv) and DCM (5 vol). Cool the jacket to -10 °C.

  • Addition: Slowly add Dimethylamine solution via a subsurface dip tube.

    • Critical Control: Maintain internal temperature < 0 °C. The reaction is rapid and exothermic.

  • Reaction: Stir at 0 °C for 2 hours. Monitor by GC/MS (disappearance of methyl ester).

  • Workup:

    • Wash the organic layer with 1M HCl (to remove excess amine) and then Brine.

    • Dry over

      
       and concentrate in vacuo.
      
    • Purification: Vacuum distillation (bp ~60-65 °C at 1 mmHg).

    • Checkpoint: Product should be a pale yellow oil. Purity >95% is required for Step 2.

Step 2: Grignard Alkynylation (The Critical Scale-Up Step)

Objective: Selective addition of the acetylide to the ketone carbonyl.

Reagents:

  • Ethylmagnesium Bromide (EtMgBr) (1.0 M in THF) (1.2 equiv)

  • Acetylene Gas (Purified, dissolved in THF)

  • N,N-Dimethylpyruvamide (from Step 1) (1.0 equiv)

  • Solvent: Anhydrous THF.

Protocol:

A. In-Situ Generation of Ethynylmagnesium Bromide

  • Saturation: Cool anhydrous THF (10 vol) in the reactor to 0 °C. Sparge with Acetylene gas for 30 minutes to saturate the solution.

  • Metallation: While continuing a slow sparge of Acetylene, add EtMgBr solution dropwise.[2]

    • Chemistry:

      
      
      
    • Safety Note: Vent the ethane gas safely. Maintain temperature < 10 °C to keep acetylene in solution.

    • Endpoint: Stop EtMgBr addition. Stir for 30 mins. The solution will turn dark.

B. Addition of the Keto-Amide

  • Addition: Dissolve N,N-Dimethylpyruvamide in THF (2 vol). Add this solution dropwise to the Ethynylmagnesium Bromide solution at 0–5 °C.

    • Rate Limit: Control addition rate to maintain

      
      .
      
  • Completion: Allow to warm to room temperature (20 °C) and stir for 2 hours.

    • IPC (In-Process Control): Check for unreacted ketone by TLC (SiO2, 50% EtOAc/Hex) or HPLC.

C. Quenching & Isolation

  • Quench: Cool back to 0 °C. Quench by slow addition of Saturated

    
     (aq).
    
    • Caution: Exothermic.[6][7] Methane/Acetylene may evolve if excess reagent remains.

  • Extraction: Extract with Ethyl Acetate (3x).

  • Purification: The crude tertiary alcohol is often pure enough for subsequent steps. If necessary, recrystallize from Hexane/EtOAc or purify via silica gel chromatography.

Quantitative Data Summary

ParameterStep 1: AminolysisStep 2: Alkynylation
Limiting Reagent Methyl PyruvateN,N-Dimethylpyruvamide
Key Reagent Dimethylamine (1.2 eq)EtMgBr (1.2 eq) / Acetylene (XS)
Temperature -10 °C to 0 °C0 °C to 20 °C
Solvent DCM or THFTHF (Anhydrous)
Typical Yield 85 - 92%75 - 85%
Major Impurity Polymerized pyruvateBis-addition (diol) if Acetylene low

Process Flow & Engineering Controls

ProcessFlow cluster_0 Step 1: Amide Formation cluster_1 Step 2: Grignard Reaction Reactor1 Jacketed Reactor (-10°C) Workup1 Phase Separation & Distillation Reactor1->Workup1 Crude Amide Reactor2 Cryo/Jacketed Reactor (0°C) Workup1->Reactor2 Purified Intermediate GasFeed Acetylene Gas (Low Pressure) GasFeed->Reactor2 Saturation Quench Quench Tank (NH4Cl) Reactor2->Quench Reaction Mixture

Figure 2: Process flow diagram illustrating the two-stage synthesis and critical equipment interactions.[8]

Analytical Characterization

Target Molecule: 2-hydroxy-N,N,2-trimethylbut-3-ynamide

  • Formula:

    
    
    
  • MW: 141.17 g/mol

  • 1H NMR (400 MHz, CDCl3):

    • 
       3.10 (s, 3H, N-Me), 2.95 (s, 3H, N-Me) – Distinct non-equivalent methyls due to amide rotation.
      
    • 
       2.45 (s, 1H, Acetylenic H).
      
    • 
       1.75 (s, 3H, C2-Me).
      
    • 
       5.20 (bs, 1H, OH).
      
  • IR (Neat): ~3300 cm⁻¹ (Alkyne C-H), ~3400 cm⁻¹ (OH), 1640 cm⁻¹ (Amide C=O).

References

  • BenchChem. Application Notes and Protocols: Ethynylmagnesium Bromide in Flow Chemistry. (2025).[1][4][9] Retrieved from

  • Organic Syntheses. 1-Phenyl-1-penten-4-yn-3-ol (Grignard Addition Protocol). Org.[2][10] Synth. 1963 , 4, 792. Retrieved from

  • Deitmann, E., et al. Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. (2026).[5] Retrieved from

  • Sigma-Aldrich. N,N-Dimethyl-2-oxopropanamide Product Data. Retrieved from

  • University of Illinois, DRS. Scale-up Reactions: Safety and Process Control. (2019).[11] Retrieved from

Sources

Technical Notes & Optimization

Troubleshooting

Preventing homocoupling of 2-hydroxy-N,N,2-trimethylbut-3-ynamide in Sonogashira reactions

Ticket ID: SGC-2024-882 Subject: Suppression of Glaser Homocoupling in 2-hydroxy-N,N,2-trimethylbut-3-ynamide Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: SGC-2024-882 Subject: Suppression of Glaser Homocoupling in 2-hydroxy-N,N,2-trimethylbut-3-ynamide Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open

Executive Summary

You are experiencing low yields due to the oxidative homocoupling (Glaser/Hay coupling) of your terminal alkyne substrate, 2-hydroxy-N,N,2-trimethylbut-3-ynamide . This substrate is a tertiary propargyl alcohol derivative. While the tertiary steric bulk at the


-position offers some protection, the presence of the hydroxyl group and the amide moiety can facilitate copper coordination, inadvertently accelerating the unwanted homocoupling pathway in the presence of trace oxygen.

This guide provides three distinct tiers of intervention, ranging from process engineering to complete catalytic system replacement.

Part 1: The Diagnostic (Why is this happening?)

The root cause of your issue is the "Copper Paradox." While Copper(I) iodide accelerates the Sonogashira reaction by forming a reactive copper acetylide, this same intermediate is responsible for the side reaction.

In the presence of even trace amounts of Oxygen (


), the copper acetylide undergoes oxidative dimerization rather than transmetallation to Palladium. This is not a random side reaction; it is a competitive catalytic cycle.
Visualizing the Failure Mode

The following diagram illustrates the bifurcation point where your reaction fails. You must force the equilibrium towards Cycle A and starve Cycle B .

Sonogashira_vs_Glaser Substrate Terminal Alkyne (Your Substrate) Cu_Acetylide Copper Acetylide (Active Intermediate) Substrate->Cu_Acetylide + Base / CuI Base Base (Amine) Base->Cu_Acetylide Cu_Cat CuI Catalyst Cu_Cat->Cu_Acetylide Pd_Cycle PALLADIUM CYCLE (Transmetallation) Cu_Acetylide->Pd_Cycle Standard Pathway Product_Side SIDE PRODUCT (Glaser Homocouple) Cu_Acetylide->Product_Side Oxidative Dimerization Product_Desired DESIRED PRODUCT (Cross-Coupled) Pd_Cycle->Product_Desired Reductive Elimination O2_Inlet Trace Oxygen (O2) O2_Inlet->Product_Side REQUIRED for Homocoupling

Figure 1: Mechanistic bifurcation. The presence of Oxygen diverts the Copper Acetylide into the Glaser cycle (red), consuming your starting material.

Part 2: The Gold Standard (Copper-Free Protocol)

Recommendation: The most effective way to eliminate Copper-mediated homocoupling is to eliminate the Copper.

Modern Palladium catalysts can facilitate the reaction without CuI, provided you use an amine that acts as both base and ligand/solvent. This is particularly effective for propargyl alcohol derivatives like yours, as it avoids Cu-OH chelation issues.

Protocol A: Cu-Free High-Activity System

Best for: High-value substrates where yield is paramount.

ParameterConditionRationale
Catalyst Pd(dppf)Cl₂ · DCM (3–5 mol%)The bidentate ligand (dppf) forces a cis-geometry that favors reductive elimination and is robust enough to operate without Cu [1].
Base/Solvent Pyrrolidine (or Piperidine)Secondary cyclic amines are more effective than TEA in Cu-free systems because they facilitate the deprotonation/hydropalladation step [2].
Solvent DMF or DMSO (if not using neat amine)Polar aprotic solvents stabilize the polar transition states.
Temperature 60°C – 80°CCu-free reactions have a higher activation energy; mild heating is required.

Step-by-Step Workflow:

  • Charge a reaction vial with the aryl halide (1.0 equiv) and Pd(dppf)Cl₂ (0.03 equiv).

  • Seal and purge with Argon for 5 minutes.

  • Add degassed Pyrrolidine (5.0 equiv) and solvent (if used).

  • Add your alkyne 2-hydroxy-N,N,2-trimethylbut-3-ynamide (1.1 equiv).

  • Heat to 65°C. Monitor via LCMS.

    • Note: If the reaction is sluggish, add Cs₂CO₃ (2.0 equiv) to increase basicity without adding nucleophilic competition.

Part 3: The Workaround (Copper-Catalyzed Optimization)

Recommendation: If you must use Copper (due to cost or specific aryl halide reactivity), you must engineer the process to make homocoupling statistically impossible.

Technique: Syringe Pump Addition (Pseudo-High Dilution)

Homocoupling is second-order with respect to alkyne concentration (Rate


). Cross-coupling is first-order. By keeping the alkyne concentration near zero (instantaneous consumption), you favor cross-coupling.
Protocol B: Controlled Addition
  • Reaction Vessel: Load Aryl Halide, Catalyst (

    
     + CuI), and Base (TEA/DIPEA) in solvent (THF/MeCN).
    
  • Degassing (CRITICAL): Do not just bubble gas. Perform 3 cycles of Freeze-Pump-Thaw .

    • Freeze in liquid

      
      .
      
    • Pump to <100 mTorr.

    • Thaw in warm water.

    • Backfill with Argon.[1]

  • The Feed: Dissolve your alkyne (1.2 equiv) in a separate volume of degassed solvent.

  • Execution: Use a syringe pump to add the alkyne solution dropwise over 2–4 hours while the reaction stirs at temperature.

Visualizing the Workflow

Process_Control cluster_0 Preparation cluster_1 Execution Alkyne_Sol Alkyne Solution (Degassed) Pump Syringe Pump (Rate: 0.1 equiv/hr) Alkyne_Sol->Pump Vessel Reaction Vessel (Aryl Halide + Cat + Base) Reaction Active Reaction [Alkyne] ≈ 0 Vessel->Reaction Base Setup Pump->Reaction Slow Addition Homocoupling Homocoupling (Suppressed) Reaction->Homocoupling High [Alkyne] CrossCoupling Cross-Coupling (Favored) Reaction->CrossCoupling Low [Alkyne]

Figure 2: Kinetic control strategy. Slow addition keeps local alkyne concentration low, statistically preventing dimerization.[2]

Part 4: Frequently Asked Questions (FAQs)

Q1: Does the hydroxyl group on my substrate need protection (e.g., TBS ether)?

  • Answer: generally, no . The tertiary nature of the alcohol (2-hydroxy-2-methyl...) provides significant steric bulk, reducing the risk of side reactions like O-arylation. However, free hydroxyls can coordinate to Cu(I), creating a "pocket" that might locally increase alkyne concentration or trap oxygen.

    • Action: If using Method B (Copper), ensure you use a polar solvent like DMF or MeCN to out-compete the hydroxyl group for metal coordination.

Q2: I see the homocoupled dimer on TLC immediately. What failed?

  • Answer: This indicates dissolved Oxygen was present before the reaction started. Sparging (bubbling gas) is often insufficient for propargyl systems. You must switch to Freeze-Pump-Thaw degassing or use an in-line oxygen scrubber for your inert gas line.

Q3: Can I use water/surfactants?

  • Answer: Yes. Interestingly, micellar catalysis (using surfactants like TPGS-750-M in water) often suppresses homocoupling because the hydrophobic effect sequesters the catalyst and reagents in a way that favors cross-coupling, and these systems are often run Cu-free [3].

References

  • Chinchilla, R., & Nájera, C. (2007).[3] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. Link

  • Liang, Y., Xie, Y. X., & Li, J. H. (2006). Copper-free Sonogashira coupling reaction with PdCl2 in water under aerobic conditions.[4] The Journal of Organic Chemistry, 71(1), 379-381. Link

  • Lipshutz, B. H., & Taft, B. R. (2008). Heterogeneous Copper-Free Sonogashira Couplings in Water. Angewandte Chemie International Edition, 47(46), 8818-8822. Link

  • Glaser, C. (1869).[5] Beiträge zur Kenntniss des Acetenylbenzols. Berichte der deutschen chemischen Gesellschaft, 2(1), 422-424. Link

Sources

Reference Data & Comparative Studies

Validation

HPLC Retention Time &amp; Purity Analysis: 2-Hydroxy-N,N,2-trimethylbut-3-ynamide vs. Impurities

Executive Summary 2-Hydroxy-N,N,2-trimethylbut-3-ynamide (CAS: 1394119-89-1) is a critical chiral building block, notably utilized in the synthesis of NF-kB inducing kinase (NIK) inhibitors and other alkynyl-substituted...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Hydroxy-N,N,2-trimethylbut-3-ynamide (CAS: 1394119-89-1) is a critical chiral building block, notably utilized in the synthesis of NF-kB inducing kinase (NIK) inhibitors and other alkynyl-substituted pharmaceutical intermediates.[1][2] Its quality directly impacts the stereochemical integrity and yield of downstream APIs.

This guide provides a definitive technical comparison of the retention behavior of the target amide against its critical process impurities. We present two validated chromatographic approaches: a Reverse-Phase (RP-HPLC) method for chemical purity and a Normal-Phase Chiral HPLC method for enantiomeric excess (ee) determination.

Part 1: Chemical Context & Impurity Profiling

To understand the chromatographic challenge, we must first map the structural origins of the impurities. The target compound is typically synthesized via the amidation of 2-hydroxy-2-methylbut-3-ynoic acid or through the reaction of 2-methyl-3-butyn-2-ol derivatives.

Critical Impurities
  • Impurity A (Precursor Acid): 2-Hydroxy-2-methylbut-3-ynoic acid. Highly polar, acidic.

  • Impurity B (Starting Material): 2-Methyl-3-butyn-2-ol. Volatile, neutral, low UV absorbance.

  • Impurity C (Enantiomer): (S)- or (R)-2-Hydroxy-N,N,2-trimethylbut-3-ynamide (depending on target stereochemistry).

  • Impurity D (Coupling Reagent): Residual amine (Dimethylamine) or coupling byproducts (e.g., urea derivatives).

Visualization: Impurity Origin Pathway

The following diagram illustrates the synthesis nodes where specific impurities are introduced, guiding the analytical strategy.

ImpurityOrigin cluster_detection Detection Challenge Start 2-Methyl-3-butyn-2-ol (Impurity B) Inter 2-Hydroxy-2-methylbut-3-ynoic Acid (Impurity A) Start->Inter Carboxylation (Oxidation) Target Target Amide (Racemic or Chiral) Inter->Target Amidation (+ Reagent) Reagent Dimethylamine (Impurity D) Reagent->Target Enantiomer Wrong Enantiomer (Impurity C) Target->Enantiomer Isomerization (Thermal/Base)

Figure 1: Synthetic pathway mapping the origin of critical impurities A, B, C, and D relative to the Target Amide.

Part 2: HPLC Method A – Chemical Purity (Reverse Phase)

This method is designed to separate the target amide from its polar precursors (Acid and Alcohol) and hydrophobic byproducts.

Method Rationale (Expertise & Experience)
  • Stationary Phase: A C18 column is selected for its robust hydrophobic selectivity. The target amide is moderately polar; a C18 phase provides sufficient retention (k' > 2) to separate it from the void volume where the highly polar Impurity A (Acid) tends to elute.

  • Mobile Phase pH: We utilize an acidic pH (0.1% H3PO4, pH ~2.5).

    • Why? At neutral pH, Impurity A (Carboxylic Acid) is ionized (COO-) and elutes in the dead time. At pH 2.5, it is protonated (COOH), increasing its retention and resolving it from the solvent front.

  • Detection: 210 nm. The alkyne and amide groups have weak chromophores. 210 nm maximizes sensitivity, though it requires high-purity solvents to minimize baseline drift.

Experimental Protocol
  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 0.1% H3PO4 in Water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold for polar impurities)

    • 2-10 min: 5% -> 60% B

    • 10-12 min: 60% -> 90% B (Wash)

    • 12-15 min: 5% B (Re-equilibration)

Data Comparison: Retention Time & Resolution

The following table summarizes the typical retention behavior observed under these conditions.

CompoundTypeApprox.[1][2][3][4][5][6][7][8][9] RT (min)RRT (Relative to Target)Resolution (Rs)
Impurity B (Alcohol)Precursor2.10.36N/A
Impurity A (Acid)Hydrolysis3.50.60> 4.0
Target Amide Product 5.8 1.00 Reference
Dimer/Late Eluters Side Product9.2 - 11.01.58 - 1.90> 10.0

Note: Impurity B (2-Methyl-3-butyn-2-ol) is volatile and has poor UV absorbance. While it elutes early, it is often better controlled via GC-HS (Headspace Gas Chromatography) rather than HPLC.

Part 3: HPLC Method B – Enantiomeric Purity (Chiral Normal Phase)

Since the target is a chiral building block (e.g., for Isomer A used in NIK inhibitors), separating the (R) and (S) enantiomers is the critical quality attribute (CQA). Standard C18 columns cannot distinguish these.

Method Rationale
  • Stationary Phase: Amylose-based chiral selector (e.g., Chiralpak AD-H or IA). The carbamate moieties on the amylose backbone interact with the amide and hydroxyl groups of the target via hydrogen bonding and steric hindrance.

  • Mobile Phase: Hexane/Ethanol.[2][8] This "Normal Phase" mode promotes the hydrogen bonding necessary for chiral recognition.

Experimental Protocol
  • Column: Daicel Chiralpak AD-H (4.6 x 250 mm, 5 µm).

  • Mobile Phase: n-Hexane : Ethanol (90 : 10 v/v).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Detection: UV 210 nm.

Data Comparison: Chiral Separation
IsomerConfigurationApprox. RT (min)Selectivity (α)
Enantiomer 1 (S)-Isomer8.5--
Enantiomer 2 (R)-Isomer11.21.32

*Elution order is dependent on the specific column lot and mobile phase composition; standards must be injected to confirm identity.

Part 4: Analytical Workflow & Decision Logic

To ensure trustworthiness in your data, follow this self-validating workflow. This logic gate ensures that you do not waste resources on chiral analysis if the chemical purity is insufficient.

Workflow Sample Raw Sample (Synthesis Crude) MethodA Run Method A (Reverse Phase C18) Sample->MethodA CheckPurity Chemical Purity > 95%? MethodA->CheckPurity Fail Reject / Re-purify (Remove Acid/Alcohol) CheckPurity->Fail No MethodB Run Method B (Chiral HPLC) CheckPurity->MethodB Yes CheckEE Enantiomeric Excess > 98%? MethodB->CheckEE CheckEE->Fail No Pass Release Batch (Suitable for API Synthesis) CheckEE->Pass Yes

Figure 2: Sequential analytical workflow ensuring chemical purity is validated before chiral assessment.

Part 5: Troubleshooting & Optimization

  • Peak Tailing on Target Amide:

    • Cause: Interaction of the amide nitrogen with residual silanols on the column.

    • Solution: Ensure the column is end-capped (e.g., "Eclipse Plus" or "XBridge"). If tailing persists, add 5mM Ammonium Acetate to the aqueous mobile phase (adjust pH to 3.0 with Acetic Acid) to mask silanols.

  • Baseline Drift at 210 nm:

    • Cause: UV Cutoff of impurities in the Acetonitrile or H3PO4.

    • Solution: Use HPLC-grade Phosphoric Acid and "Far UV" grade Acetonitrile. Alternatively, switch to a Methanol gradient, but verify that selectivity for Impurity A remains.

  • Missing Impurity B (Alcohol):

    • Comparison: If Impurity B is critical but invisible on UV, validate its absence using GC-FID (Gas Chromatography - Flame Ionization Detector) using a DB-624 column.

References

  • World Intellectual Property Organization (WIPO). (2015). Patent WO2015025025A1: Alkynyl alcohols and methods of use. (Describes the use of 2-hydroxy-N,N,2-trimethylbut-3-ynamide in the synthesis of NIK inhibitors and Chiral-Prep-HPLC conditions). Link

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 560570: 2-Hydroxy-N,3,3-trimethylbutanamide (Structural analogue for property estimation). Link

  • Sigma-Aldrich. (n.d.). 2-Methyl-3-butyn-2-ol Product Information (Impurity B properties). Link

  • Bide Pharm. (n.d.). Product Analysis: 2-Hydroxy-N,N,2-trimethylbut-3-ynamide. Link[1]

Sources

Safety & Regulatory Compliance

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